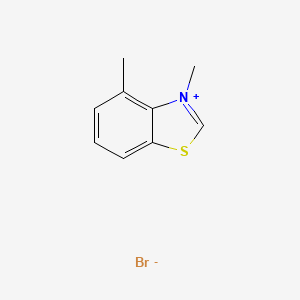
3,4-Dimethyl-1,3-benzothiazol-3-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dimethyl-1,3-benzothiazol-3-ium bromide: is a heterocyclic organic compound that belongs to the benzothiazole family. It is characterized by the presence of a benzene ring fused to a thiazole ring, with two methyl groups attached at the 3rd and 4th positions of the benzene ring. This compound is often used in various chemical and biological applications due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethyl-1,3-benzothiazol-3-ium bromide typically involves the condensation of 2-aminothiophenol with aldehydes or ketones. One common method includes the use of 2-aminothiophenol and an appropriate aldehyde in the presence of an oxidizing agent such as iodine in dimethylformamide (DMF). The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the benzothiazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, are often employed to minimize environmental impact .
化学反应分析
Types of Reactions:
Oxidation: 3,4-Dimethyl-1,3-benzothiazol-3-ium bromide can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction of this compound can lead to the formation of thiols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under mild conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted benzothiazoles depending on the nucleophile used.
科学研究应用
Chemistry: 3,4-Dimethyl-1,3-benzothiazol-3-ium bromide is used as a building block in the synthesis of more complex organic molecules. It is also employed in the development of new materials with specific electronic or optical properties .
Biology: In biological research, this compound is used as a fluorescent probe for the detection of specific biomolecules. Its ability to interact with nucleic acids and proteins makes it valuable in various biochemical assays .
Medicine: Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used as a corrosion inhibitor and as an additive in lubricants and polymers. Its stability and reactivity make it suitable for various industrial applications .
作用机制
The mechanism of action of 3,4-Dimethyl-1,3-benzothiazol-3-ium bromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis .
相似化合物的比较
2-Methylbenzothiazole: Lacks the additional methyl group at the 4th position.
Benzothiazole: The parent compound without any methyl substitutions.
2-Aminobenzothiazole: Contains an amino group at the 2nd position instead of methyl groups.
Uniqueness: 3,4-Dimethyl-1,3-benzothiazol-3-ium bromide is unique due to the presence of two methyl groups at the 3rd and 4th positions, which can influence its reactivity and interaction with other molecules. This structural feature can enhance its stability and make it more suitable for specific applications compared to its analogs .
属性
CAS 编号 |
89059-27-8 |
|---|---|
分子式 |
C9H10BrNS |
分子量 |
244.15 g/mol |
IUPAC 名称 |
3,4-dimethyl-1,3-benzothiazol-3-ium;bromide |
InChI |
InChI=1S/C9H10NS.BrH/c1-7-4-3-5-8-9(7)10(2)6-11-8;/h3-6H,1-2H3;1H/q+1;/p-1 |
InChI 键 |
YXIBAALCTOSXLM-UHFFFAOYSA-M |
规范 SMILES |
CC1=C2C(=CC=C1)SC=[N+]2C.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















